Muraglitazar Acyl-beta-D-glucuronide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

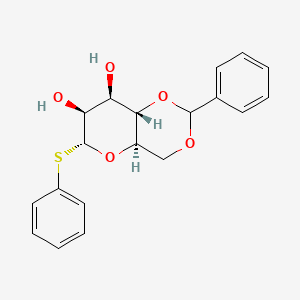

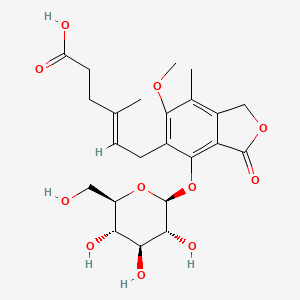

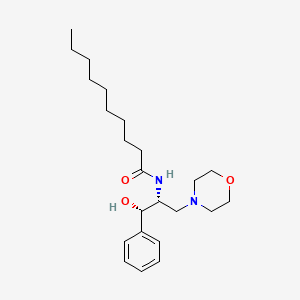

Muraglitazar Acyl-beta-D-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C35H36N2O13 and its molecular weight is 692.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Analytical Method Development

A study by Xue et al. (2008) developed a specific monitoring method for measuring muraglitazar 1-O-beta-acyl glucuronide in plasma. This method doesn't require extensive chromatographic separation of isomers, which is a significant advancement in the analytical measurement of muraglitazar acyl glucuronide (Xue et al., 2008).

2. Comparative Metabolite Profiling

Zhang et al. (2011) compared the plasma stability of muraglitazar and peliglitazar acyl glucuronides. The study showed different circulation patterns of these metabolites in humans and highlighted the importance of understanding metabolite stability for risk assessment (Zhang et al., 2011).

3. Metabolic Pathway Analysis

Li et al. (2006) explored the biotransformation of muraglitazar in mice, revealing unique metabolites and metabolic pathways. This study contributes to our understanding of interspecies differences in drug metabolism (Li et al., 2006).

4. Enzyme Identification

A study by Zhang et al. (2007) identified the cytochrome P450 and UDP-glucuronosyltransferase enzymes involved in muraglitazar metabolism. This information is crucial for predicting drug interactions and understanding the drug's metabolism (Zhang et al., 2007).

5. Microbial Bioreactors in Metabolite Identification

Zhang et al. (2006) used microbial bioreactors for identifying muraglitazar metabolites, demonstrating an innovative approach in drug metabolism research (Zhang et al., 2006).

6. Drug Disposition and Pharmacokinetics

Wang et al. (2006) investigated the metabolism and disposition of muraglitazar, providing insights into its pharmacokinetics and the role of glucuronidation in its clearance (Wang et al., 2006).

7. Comparative Metabolism in Different Species

A study by Zhang et al. (2007) on the comparative metabolism of muraglitazar in animals and humans offers valuable insights into species-specific metabolic pathways, crucial for drug development and safety assessment (Zhang et al., 2007).

Mecanismo De Acción

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

this compound, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of this compound’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Safety and Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

Análisis Bioquímico

Biochemical Properties

Muraglitazar Acyl-beta-D-glucuronide is extensively metabolized in humans through acyl glucuronidation . It interacts with various enzymes and proteins in the body, particularly those involved in the glucuronidation process . The nature of these interactions is primarily enzymatic, facilitating the conversion of Muraglitazar to this compound .

Cellular Effects

It is known that its parent compound, Muraglitazar, is a dual peroxisome proliferator-activated receptor-α/γ activator . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. It has been observed that Peliglitazar Acyl-beta-D-glucuronide, a similar compound, has a greater stability than this compound in incubations in buffer, rat, or human plasma (pH 7.4) . This suggests that the effects of this compound may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on similar compounds suggest that the effects may vary with dosage, potentially leading to threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of acyl glucuronidation . It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its metabolic pathway, it is likely that it interacts with transporters or binding proteins involved in glucuronidation .

Subcellular Localization

Given its metabolic pathway, it is likely localized to the liver, where glucuronidation primarily occurs .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Muraglitazar Acyl-beta-D-glucuronide involves the acylation of Muraglitazar with beta-D-glucuronic acid to form the acylated glucuronide derivative.", "Starting Materials": [ "Muraglitazar", "beta-D-glucuronic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "N,N-Dimethylformamide (DMF)", "Methanol", "Chloroform", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)" ], "Reaction": [ "Muraglitazar is dissolved in DMF and DMAP is added as a catalyst.", "DCC is added to the solution to activate the carboxylic acid group of beta-D-glucuronic acid.", "The activated beta-D-glucuronic acid is then added to the Muraglitazar solution and the reaction mixture is stirred at room temperature.", "After completion of the reaction, the mixture is filtered to remove the dicyclohexylurea byproduct.", "The filtrate is then concentrated under reduced pressure to obtain the crude product.", "The crude product is dissolved in a mixture of chloroform and methanol and stirred with NaOH to hydrolyze the ester linkage.", "The product is then extracted with chloroform and the organic layer is washed with water and dried with Na2SO4.", "The solvent is removed under reduced pressure to obtain the pure Muraglitazar Acyl-beta-D-glucuronide product.", "The product is then purified by column chromatography using a suitable stationary phase." ] } | |

Número CAS |

875430-26-5 |

Fórmula molecular |

C35H36N2O13 |

Peso molecular |

692.7 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28-,29-,30+,31-,34+/m0/s1 |

Clave InChI |

VLMNHAOSAKQBJM-WKRHDJAJSA-N |

SMILES isomérico |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

SMILES canónico |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC |

Sinónimos |

N-[(4-Methoxyphenoxy)carbonyl]-N-[[4-[2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy]phenyl]methyl]glycine β-D-Glucopyranuronic Acid 1-Ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)